![molecular formula C15H12FNO3 B185173 Methyl 2-[(3-fluorobenzoyl)amino]benzoate CAS No. 67836-46-8](/img/structure/B185173.png)

Methyl 2-[(3-fluorobenzoyl)amino]benzoate

Description

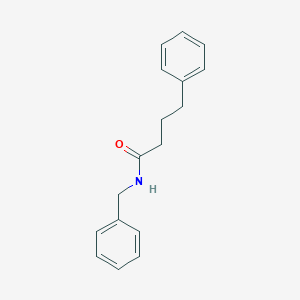

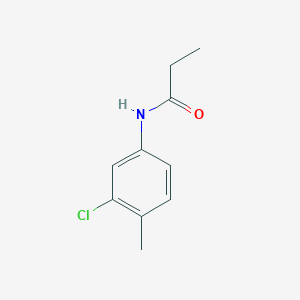

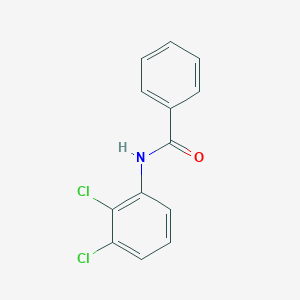

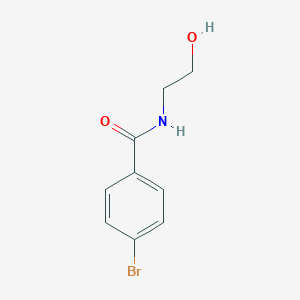

“Methyl 2-[(3-fluorobenzoyl)amino]benzoate” is a chemical compound with the molecular formula C15H12FNO3 . It is a member of benzamides .

Molecular Structure Analysis

“Methyl 2-[(3-fluorobenzoyl)amino]benzoate” contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 secondary amide (aromatic) .Physical And Chemical Properties Analysis

“Methyl 2-[(3-fluorobenzoyl)amino]benzoate” has a molecular weight of 287.28 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are 287.09577147 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 388 .Scientific Research Applications

Preclinical Evaluation in Antitumor Therapy

Antitumor Properties : Methyl 2-[(3-fluorobenzoyl)amino]benzoate, as part of the benzothiazole derivatives, shows highly selective and potent antitumor properties. These compounds, particularly 2-(4-aminophenyl)benzothiazoles, are evaluated for their effectiveness against various carcinoma cell lines, demonstrating significant tumor growth retardation in breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Bioactivation and DNA Adduct Formation : In sensitive tumor cells, these compounds are metabolized, leading to DNA adduct formation, which is crucial for their antitumor activity. The bioactivation of these compounds involves cytochrome P450 1A1, contributing to their selective toxicity in cancer cells (Leong et al., 2003).

Biochemical Interactions and Mechanisms

Metabolic Pathways in Rats : Methyl 2-[(3-fluorobenzoyl)amino]benzoate's derivatives, like fluorobenzoic acids, are part of a study focusing on the metabolic fate of substituted benzoic acids in rats. This research aids in understanding the metabolization process of such compounds, revealing insights into glucuronidation and glycine conjugation reactions (Ghauri et al., 1992).

Selective Fluorescent Receptor Development : A novel fluorescent receptor, incorporating elements like methyl 3-aminobenzoate, demonstrates high selectivity and sensitivity for detecting metal ions, particularly Cu2+. This receptor is useful in biochemical applications for metal ion detection (Malkondu et al., 2015).

Synthesis and Transformation

Continuous-Flow Diazotization : The synthesis process of Methyl 2-(chlorosulfonyl)benzoate, a related compound, through continuous-flow diazotization shows potential for efficient and scalable synthesis. This process highlights the capabilities in synthetic chemistry to produce derivatives of methyl benzoates under controlled conditions (Yu et al., 2016).

Hydrolysis and Saponification : The study of hydrolysis and saponification of methyl benzoates, including derivatives like methyl 2,4,6-trimethylbenzoate, provides insights into their chemical transformations under different conditions. This research is relevant for understanding the chemical behavior of methyl benzoates in various environments (Alemán et al., 1999).

properties

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCOXMJXTRORLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309720 | |

| Record name | methyl 2-[(3-fluorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-fluorobenzoyl)amino]benzoate | |

CAS RN |

67836-46-8 | |

| Record name | NSC214034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-[(3-fluorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)